(3-amino-6-methylpyridin-2-yl)methanol

Catalog No.
S907417
CAS No.
32398-86-0
M.F
C7H10N2O
M. Wt
138.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-amino-6-methylpyridin-2-yl)methanol

CAS Number

32398-86-0

Product Name

(3-amino-6-methylpyridin-2-yl)methanol

IUPAC Name

(3-amino-6-methylpyridin-2-yl)methanol

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

InChI

InChI=1S/C7H10N2O/c1-5-2-3-6(8)7(4-10)9-5/h2-3,10H,4,8H2,1H3

InChI Key

TZHDBWQISAHSIP-UHFFFAOYSA-N

SMILES

CC1=NC(=C(C=C1)N)CO

Canonical SMILES

CC1=NC(=C(C=C1)N)CO

(3-amino-6-methylpyridin-2-yl)methanol is a functionalized aminopyridine derivative primarily utilized as a key intermediate in the synthesis of specialized active pharmaceutical ingredients (APIs). Its specific arrangement of amino, methyl, and hydroxymethyl groups on the pyridine core is critical for its role in constructing complex molecules, most notably as a precursor for the cardiac myosin inhibitor Mavacamten.[1][2] The defined substitution pattern is not arbitrary; it is designed for specific, multi-step synthetic pathways where regio- and chemoselectivity are essential for achieving high yields and purity in the final product.

Substituting (3-amino-6-methylpyridin-2-yl)methanol with structurally similar pyridines, such as those lacking the 6-methyl group or having an alternative functional group in place of the 2-hydroxymethyl moiety, is typically unfeasible in established manufacturing processes. The methyl group can influence solubility, reaction kinetics, and the electronic properties of the pyridine ring, while the hydroxymethyl group is a specific functional handle designed for activation and subsequent coupling reactions. Using an analog would necessitate a complete re-validation of the synthetic route, risking lower yields, unforeseen side-product formation, and significant delays in production. For its primary application in Mavacamten synthesis, the precise structure of this intermediate is specified in numerous process patents, making substitution a regulatory and technical non-starter.[1][3]

Essential Precursor in Patented Mavacamten Synthesis Routes

This compound is explicitly cited as a key starting material in patented, scalable syntheses of Mavacamten, a first-in-class cardiac myosin inhibitor.[1][2] In these routes, the hydroxymethyl group is typically activated (e.g., converted to a chloromethyl group) before coupling with the pyrimidine core of the final molecule. The use of this specific precursor is integral to the described processes, which are designed for large-scale production. Alternative starting materials would deviate from the patented and validated manufacturing protocol.

Evidence DimensionPrecursor Suitability
Target Compound DataExplicitly named and used as a key intermediate in multiple patented syntheses for the FDA-approved drug Mavacamten.
Comparator Or BaselineHypothetical alternative pyridine-based starting materials (e.g., 2-chloro-3-amino-6-methylpyridine, 3-amino-6-methylpicolinic acid).
Quantified DifferenceNot applicable; the evidence is the compound's specified role in established, high-value manufacturing processes versus the unvalidated and unsuitability of alternatives.
ConditionsMulti-step synthesis of Mavacamten as described in process chemistry patents.

For GMP manufacturing or process development targeting Mavacamten, using the specified, patent-validated intermediate de-risks the synthetic route and avoids intellectual property conflicts.

Strategic Functionalization for Controlled Coupling Reactions

The 2-hydroxymethyl group provides a crucial site for controlled, selective activation and subsequent nucleophilic substitution, a common strategy in pharmaceutical synthesis. For example, conversion to a chloromethyl intermediate allows for precise bond formation with a nucleophilic partner. Comparatively, starting with a less reactive methyl group (e.g., 2,6-dimethyl-3-aminopyridine) would require harsh, difficult-to-control free-radical halogenation, risking side reactions and lower yields. Starting with a carboxylic acid or aldehyde at the 2-position would involve entirely different, and potentially less efficient, coupling chemistries.

Evidence DimensionReaction Pathway Efficiency
Target Compound DataHydroxymethyl group allows for clean activation (e.g., via SOCl2 or PCl5) to a reactive electrophile for SN2 coupling.
Comparator Or BaselineA 2-methyl analog would require less selective radical halogenation. A 2-carboxy analog would require amide coupling or reduction/activation steps.
Quantified DifferenceQualitative difference in reaction type and selectivity, favoring the hydroxymethyl pathway for cleaner, more predictable outcomes.
ConditionsStandard laboratory and industrial organic synthesis conditions for building block elaboration.

This compound is procured because its hydroxymethyl group offers a more reliable and selective chemical handle for synthesis compared to other common functional groups, reducing process development time and improving final product purity.

Process Development and Scale-Up for Mavacamten Synthesis

This compound is the correct choice for research, development, or manufacturing campaigns directly related to the synthesis of the cardiac myosin inhibitor Mavacamten or its close structural analogs. Its use aligns with established and patented industrial processes, ensuring a validated and reproducible synthetic route.[1][3]

Medicinal Chemistry Programs Targeting Kinase Inhibitors

As a functionalized heterocyclic building block, this compound is well-suited for medicinal chemistry programs that require a 3-amino-6-methyl-2-substituted pyridine core. The amino group can be used for further derivatization, while the hydroxymethyl group serves as a reliable point of attachment for building out other parts of a target molecule, a common strategy in the development of kinase inhibitors.[4]

XLogP3

0.3

Dates

Last modified: 08-16-2023

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